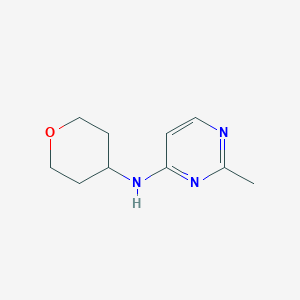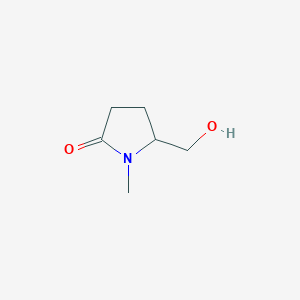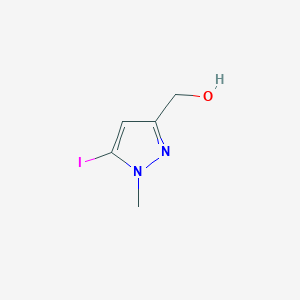
(5-iodo-1-methyl-1H-pyrazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-iodo-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C5H7IN2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol typically involves the iodination of 1-methylpyrazole followed by a hydroxymethylation reaction. One common method includes the reaction of 1-methylpyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. This is followed by the reaction with formaldehyde to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-iodo-1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 1-methylpyrazol-3-yl)methanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Products include (5-Iodo-1-methylpyrazol-3-yl)carboxylic acid or (5-Iodo-1-methylpyrazol-3-yl)aldehyde.
Reduction: The major product is 1-methylpyrazol-3-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-iodo-1-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol is not well-documented. as a pyrazole derivative, it may interact with various biological targets, including enzymes and receptors. The iodine atom and hydroxymethyl group may play a role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1-Methylpyrazole: Lacks the iodine and hydroxymethyl groups, making it less reactive.
(5-Bromo-1-methylpyrazol-3-yl)methanol: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
(5-Chloro-1-methylpyrazol-3-yl)methanol: Similar structure but with a chlorine atom, which may also affect its properties.
Uniqueness
(5-iodo-1-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The hydroxymethyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
IUPAC Name |
(5-iodo-1-methylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDRHQVDOVBWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2847916.png)
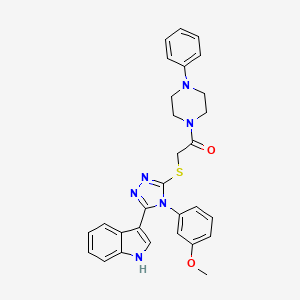
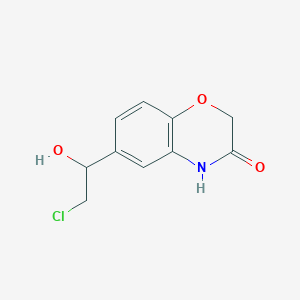
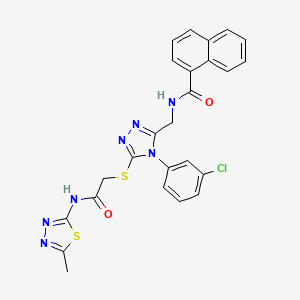
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride](/img/structure/B2847924.png)
![N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide](/img/structure/B2847925.png)
![7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2847926.png)
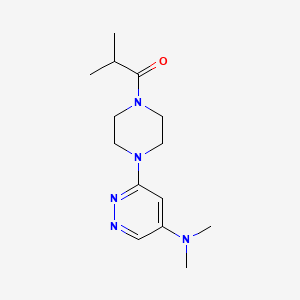
![3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2847930.png)
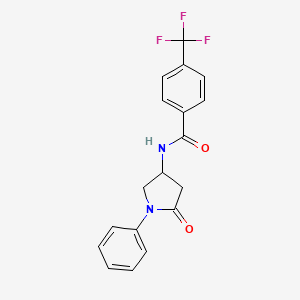
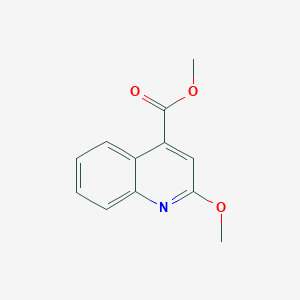
![N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2847935.png)
